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Compound of Interest

Compound Name: 3-(3,4-Dimethoxyphenyl)phenol
CAS No.: 1175871-36-9
Cat. No.: B6356891

Get Quote

. J

Part 1: Chemical Identity & Structural
Significance[2]

Nomenclature and Classification[2][3]

e |[UPAC Name: 3-(3,4-Dimethoxyphenyl)phenol OR 3'-hydroxy-3,4-dimethoxybiphenyl

Molecular Formula: C14H1403

Molecular Weight: 230.26 g/mol

Chemical Class: Polymethoxybiphenyl (Resveratrol analogue / Neolignan derivative)

SMILES:COclccc(cclOC)c2ccec(0)c2

Structural Analysis

The molecule consists of two benzene rings connected by a single C-C bond (biphenyl core).
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» Ring A (Phenol): Contains a hydroxyl group (-OH) at the meta (3") position relative to the
biphenyl linkage, providing a site for hydrogen bonding and radical scavenging.

e Ring B (Veratrole): Contains two methoxy groups (-OCHs) at positions 3 and 4, enhancing
lipophilicity and metabolic stability compared to free hydroxyls.

This specific substitution pattern (3'-OH, 3,4-OMe) is strategically significant in medicinal
chemistry. The 3,4-dimethoxy motif mimics the "catechol" pharmacophore found in many
bioactive natural products but is protected from rapid glucuronidation, while the 3'-hydroxyl
group remains available for target interaction (e.g., Estrogen Receptor binding).

Part 2: Physicochemical Properties[4]

The following properties are calculated based on the chemical structure C14H140s.

Property Value (Predicted) Significance
] Optimal for oral bioavailability

Molecular Weight 230.26 g/mol

(<500 Da).

Indicates good membrane
LogP (Lipophilicity) ~3.1-34 permeability; suitable for CNS

targeting.

High potential for blood-brain
TPSA ~48 A2 9 _ P .

barrier (BBB) penetration.

The phenolic hydroxyl group.
H-Bond Donors 1 P Y Y1 group

[1]

Two methoxy oxygens + one
H-Bond Acceptors 3 )

phenolic oxygen.

Biphenyl bond + two methoxy
Rotatable Bonds 3

groups.

Part 3: Synthesis Protocol (Suzuki-Miyaura
Coupling)
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The most robust method for synthesizing unsymmetrical biphenyls like 3-(3,4-
dimethoxyphenyl)phenol is the Suzuki-Miyaura cross-coupling reaction. This protocol
ensures regioselectivity and high yields.

Reaction Scheme

Reactants:

Aryl Halide: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole)

Boronic Acid: 3-Hydroxyphenylboronic acid

Catalyst: Pd(PPhs)a (Tetrakis(triphenylphosphine)palladium(0))

Base: K2COs or Na2COs

Step-by-Step Protocol

Reagents:

e 4-Bromo-1,2-dimethoxybenzene (1.0 eq)

3-Hydroxyphenylboronic acid (1.2 eq)

Pd(PPhs)a (3-5 mol%)

K2COs (2.0 eq)

Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water
Procedure:

e Preparation: In a flame-dried round-bottom flask, dissolve 4-bromo-1,2-dimethoxybenzene
(20 mmol) and 3-hydroxyphenylboronic acid (12 mmol) in 50 mL of degassed 1,4-dioxane.

¢ Activation: Add the base (K2COs, 20 mmol) dissolved in 10 mL of water.

o Catalysis: Add Pd(PPhs)4 (0.05 eq) under an inert atmosphere (Nitrogen or Argon).
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o Reflux: Heat the mixture to reflux (90-100°C) for 12—24 hours. Monitor progress via TLC
(Hexane:EtOAc 7:3).

o Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium
residues.

o Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organic
layers with brine, dry over anhydrous Na2SOa4, and concentrate in vacuo.

« Purification: Purify the crude residue via flash column chromatography (Silica gel,
Hexane/EtOAc gradient) to yield 3-(3,4-dimethoxyphenyl)phenol as a white/off-white solid.

Synthesis Workflow Diagram

3-(3,4-Dimethoxyphenyl)phenol
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Click to download full resolution via product page

Figure 1. Suzuki-Miyaura cross-coupling pathway for the synthesis of 3-(3,4-
dimethoxyphenyl)phenol.

Part 4: Biological Potential & Mechanism of Action

While specific data on this exact isomer is limited, its structural class (polymethoxybiphenyls) is

well-documented for the following activities:

Antioxidant Activity

The 3'-hydroxyl group acts as a radical scavenger. The mechanism involves Hydrogen Atom
Transfer (HAT) to neutralize Reactive Oxygen Species (ROS), stabilizing the resulting phenoxy
radical via resonance across the biphenyl system.

Cytotoxicity & Tubulin Inhibition
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Methoxy-substituted biphenyls often bind to the colchicine-binding site of tubulin, inhibiting
microtubule polymerization. The 3,4-dimethoxy motif is critical for this interaction, mimicking the
A-ring of colchicine.

Antimicrobial/lAntitubercular

Hydroxylated biphenyls have shown efficacy against Mycobacterium tuberculosis. The lipophilic
nature of the dimethoxy ring facilitates penetration of the mycobacterial cell wall, while the
phenol group disrupts membrane integrity.

Mechanism of Action Diagram
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Figure 2: Dual mechanism of action: ROS scavenging via the phenol group and potential
tubulin inhibition via the dimethoxy motif.
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Part 5: Analytical Characterization

To validate the synthesis of 3-(3,4-dimethoxyphenyl)phenol, the following spectral data
should be obtained:

Proton NMR (*H NMR, 400 MHz, CDCIs)

e 0 3.91, 3.94 (s, 6H): Two singlets corresponding to the two methoxy groups (-OCH3).
e 05.20 (s, 1H): Broad singlet for the phenolic hydroxyl (-OH), exchangeable with D20.
e 06.80-7.30 (m, 7H): Multiplet region corresponding to the aromatic protons of both rings.

o Look for the characteristic coupling of the 1,2,4-substituted ring (Ring B) and the 1,3-
substituted ring (Ring A).

Mass Spectrometry (ESI-MS)
o [M+H]*: 231.27 m/z
e [M-H]: 229.25 m/z (Negative mode is often more sensitive for phenols).

Part 6: Safety & Handling

o Hazard Classification: Irritant (Skin/Eye).
e Handling: Use standard PPE (Gloves, Goggles, Lab Coat).

o Storage: Store at 2-8°C, protected from light and moisture. Phenols are susceptible to
oxidation over time; store under inert gas (Argon) for long-term stability.
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¢ PubChem. (2024).[2][3][4] Compound Summary for CID 190003 (3,4'-Dihydroxy-4-
methoxybiphenyl - Analogous Structure). National Library of Medicine. Link

¢ Sigma-Aldrich. (2024).[3] 3,4-Dimethoxyphenylboronic acid (Reagent for synthesis). Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one | C18H1605 | CID 688844 -
PubChem [pubchem.ncbi.nlm.nih.gov]

e 2. 2-(3,4-Dihydroxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one | C16H1206 | CID
627207 - PubChem [pubchem.ncbi.nlm.nih.gov]

o 3.3,4-—_FEIXE 97% | Sigma-Aldrich [sigmaaldrich.com]

o 4. 4-(3-((3,4-Dimethoxyphenethyl)amino)butyl)phenol | C20H27NO3 | CID 10568373 -
PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: 3-(3,4-Dimethoxyphenyl)phenol[1]].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6356891/docs#technical-guide-3-3-4-
dimethoxyphenyl-phenol-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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